molecular formula C13H15Cl3N2O2S B284369 N-[2,2,2-trichloro-1-(1-piperidinyl)ethylidene]benzenesulfonamide

N-[2,2,2-trichloro-1-(1-piperidinyl)ethylidene]benzenesulfonamide

Cat. No. B284369
M. Wt: 369.7 g/mol
InChI Key: NXFZSGDXXKHWPR-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2,2,2-trichloro-1-(1-piperidinyl)ethylidene]benzenesulfonamide, commonly known as TPEN, is a chemical compound that has been widely used in scientific research due to its unique properties. TPEN is a chelating agent that can selectively bind to divalent metal ions, such as zinc, copper, and iron. It has been extensively studied for its potential applications in the fields of biochemistry, physiology, and pharmacology.

Mechanism of Action

TPEN exerts its biological effects by chelating divalent metal ions, which can affect the activity of metal-dependent enzymes and proteins. TPEN has a high affinity for zinc ions, which are important cofactors for many enzymes and transcription factors. By binding to zinc ions, TPEN can inhibit the activity of zinc-dependent enzymes and disrupt zinc-dependent signaling pathways.
Biochemical and Physiological Effects:
TPEN has been shown to have a variety of biochemical and physiological effects, depending on the metal ions it binds to and the biological system being studied. For example, TPEN has been shown to inhibit the activity of zinc-dependent metalloproteases, such as matrix metalloproteases, which are involved in tissue remodeling and cancer progression. TPEN has also been shown to affect the activity of zinc-dependent transcription factors, such as nuclear factor-kappa B (NF-kB), which play a role in inflammation and immune responses.

Advantages and Limitations for Lab Experiments

TPEN has several advantages as a research tool, including its high selectivity for divalent metal ions, its ability to penetrate cell membranes, and its stability in biological fluids. However, TPEN also has some limitations, such as its potential toxicity at high concentrations and its potential to interfere with other metal-dependent biological processes. Researchers must carefully control the concentration and duration of TPEN exposure to avoid unwanted effects.

Future Directions

There are many potential future directions for research on TPEN and its applications in various fields. Some possible areas of investigation include:
- Developing new TPEN derivatives with improved selectivity and affinity for specific metal ions
- Investigating the role of TPEN and metal ions in various disease states, such as cancer, neurodegenerative diseases, and diabetes
- Studying the effects of TPEN on metal-dependent enzymes and proteins in different biological systems, such as bacteria, plants, and animals
- Exploring the potential therapeutic applications of TPEN and related compounds in treating metal-related diseases.

Synthesis Methods

TPEN can be synthesized through a series of chemical reactions, starting from 2,2,2-trichloroethylamine and benzenesulfonyl chloride. The reaction involves the formation of a Schiff base intermediate, which is then reduced to yield TPEN. The synthesis method has been well-established and is widely used in laboratories.

Scientific Research Applications

TPEN has been used in a variety of scientific research applications, including metal ion detection, enzyme inhibition, and metal ion transport studies. It has been shown to selectively bind to divalent metal ions, which makes it a useful tool for investigating metal ion-dependent biological processes. For example, TPEN has been used to study the role of zinc in insulin secretion and the effects of copper on amyloid-beta aggregation in Alzheimer's disease.

properties

Molecular Formula

C13H15Cl3N2O2S

Molecular Weight

369.7 g/mol

IUPAC Name

(NE)-N-(2,2,2-trichloro-1-piperidin-1-ylethylidene)benzenesulfonamide

InChI

InChI=1S/C13H15Cl3N2O2S/c14-13(15,16)12(18-9-5-2-6-10-18)17-21(19,20)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2/b17-12+

InChI Key

NXFZSGDXXKHWPR-SFQUDFHCSA-N

Isomeric SMILES

C1CCN(CC1)/C(=N/S(=O)(=O)C2=CC=CC=C2)/C(Cl)(Cl)Cl

SMILES

C1CCN(CC1)C(=NS(=O)(=O)C2=CC=CC=C2)C(Cl)(Cl)Cl

Canonical SMILES

C1CCN(CC1)C(=NS(=O)(=O)C2=CC=CC=C2)C(Cl)(Cl)Cl

Origin of Product

United States

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